Broader Isoform Engagement Versus the β1-Selective Activator PF-06409577
AMPK activator 8 activates all five tested AMPK heterotrimers with EC50 values ranging from 2 to 27 nM, demonstrating potent engagement of both β1- and β2-containing complexes [1]. In contrast, PF-06409577 is a highly β1-selective activator: its potency on α1β2γ1 (EC50 >40,000 nM) is more than 5,700-fold weaker than on α1β1γ1 (EC50 7 nM) . This means PF-06409577 is functionally inactive on β2-containing complexes at pharmacologically relevant concentrations, whereas AMPK activator 8 retains single-digit nanomolar potency on the β2-containing complexes most abundant in skeletal muscle [1].
| Evidence Dimension | AMPK heterotrimer activation potency (EC50) across β1- and β2-containing complexes |
|---|---|
| Target Compound Data | α1β1γ1: 11 nM; α2β1γ1: 27 nM; α1β2γ1: 4 nM; α2β2γ1: 2 nM; α2β2γ3: 4 nM |
| Comparator Or Baseline | PF-06409577: α1β1γ1 EC50 7 nM; α1β2γ1 EC50 >40,000 nM (β2 activity essentially absent) |
| Quantified Difference | AMPK activator 8 shows only ~5.5-fold variation between its most and least potent isoforms (2–11 nM), whereas PF-06409577 exhibits >5,700-fold β1/β2 selectivity, with no appreciable β2 activation |
| Conditions | Recombinant human AMPK (rAMPK) heterotrimers; in vitro biochemical activation assay (WO2016001224A1 Example 2 for target compound; TR-FRET assay for PF-06409577) |
Why This Matters
For studies requiring simultaneous activation of hepatic (β1-dominant) and skeletal muscle (β2-dominant) AMPK pools, AMPK activator 8 obviates the need to use two separate tool compounds with non-overlapping isoform selectivity profiles.
- [1] Muzerelle M, Swinnen D, Seenisamy J. Novel activators of amp-activated protein kinases. Patent WO2016001224A1, 2016. Target compound EC50 data for compound 2 across five rAMPK heterotrimers. View Source
